

Mass Spectrometry Analysis of 2-Iodo-5-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Iodo-5-methylbenzoic acid

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This technical guide provides an in-depth analysis of the mass spectrometry characteristics of **2-Iodo-5-methylbenzoic acid** ($C_8H_7IO_2$), a key intermediate in organic synthesis. This document outlines its fragmentation behavior under electron ionization (EI), presents a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and offers a structured summary of its mass spectral data.

Molecular Properties and Mass Spectrometry Data

2-Iodo-5-methylbenzoic acid has a molecular weight of approximately 262.04 g/mol .^{[1][2]}

Under electron ionization mass spectrometry, the molecule readily ionizes to produce a distinct molecular ion peak and a series of characteristic fragment ions.

Quantitative Mass Spectral Data

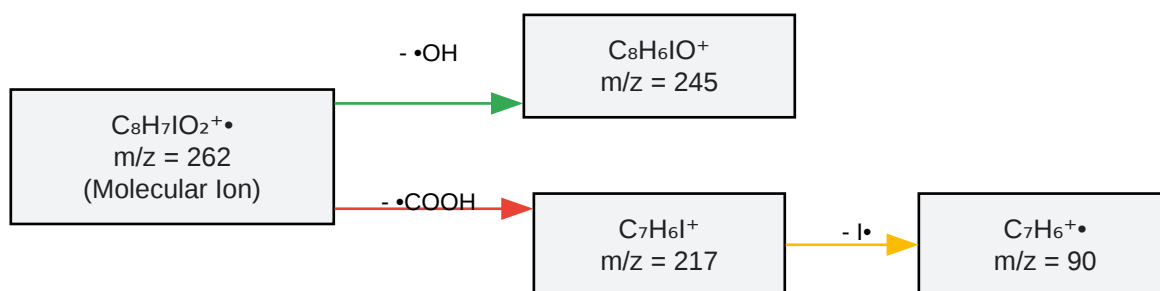
The electron ionization mass spectrum of **2-Iodo-5-methylbenzoic acid** is characterized by several key ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) mass spectrometry database.^[1]

m/z	Relative Intensity (%)	Proposed Ion Identity
262	100	$[M]^{+\bullet}$ (Molecular Ion)
245	85	$[M - OH]^+$
217	40	$[M - COOH]^+$
135	30	$[C_8H_7O]^+$
127	15	$[I]^+$
90	55	$[C_7H_6]^{+\bullet}$
63	25	$[C_5H_3]^+$

Electron Ionization Fragmentation Pathway

The fragmentation of **2-Iodo-5-methylbenzoic acid** under electron ionization (EI) follows predictable pathways for aromatic carboxylic acids and halogenated compounds. The process begins with the formation of the molecular ion ($M^{+\bullet}$) at m/z 262.

A primary and highly favorable fragmentation step is the loss of a hydroxyl radical ($\bullet OH$) from the carboxylic acid group, resulting in the formation of a stable acylium ion at m/z 245.^{[1][2]} Another significant fragmentation pathway involves the loss of the entire carboxyl group as a radical ($\bullet COOH$), leading to the iodotoluene radical cation at m/z 217. Subsequent fragmentation can involve the loss of the iodine atom or further degradation of the aromatic ring.



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Figure 1: Proposed EI fragmentation pathway for **2-Iodo-5-methylbenzoic acid**.

Experimental Protocol: GC-MS Analysis

Due to the polar nature and relatively low volatility of carboxylic acids, derivatization is typically required for successful GC-MS analysis. This protocol outlines a general procedure for the silylation of **2-Iodo-5-methylbenzoic acid** followed by GC-MS analysis.

Materials and Reagents

- **2-Iodo-5-methylbenzoic acid** sample
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine or other suitable aprotic solvent
- Ethyl acetate (HPLC grade)
- Anhydrous sodium sulfate
- Standard laboratory glassware
- Gas chromatograph coupled to a mass spectrometer (GC-MS)

Sample Preparation and Derivatization

- **Sample Weighing:** Accurately weigh approximately 1-2 mg of **2-Iodo-5-methylbenzoic acid** into a clean, dry reaction vial.
- **Dissolution:** Dissolve the sample in 200 μL of pyridine.
- **Derivatization:** Add 100 μL of BSTFA with 1% TMCS to the vial.
- **Reaction:** Cap the vial tightly and heat at 60-70 $^{\circ}\text{C}$ for 30 minutes to ensure complete derivatization.
- **Dilution:** After cooling to room temperature, dilute the sample with ethyl acetate to a final concentration of approximately 100 $\mu\text{g/mL}$.
- **Drying:** Pass the diluted sample through a small column of anhydrous sodium sulfate to remove any residual moisture.

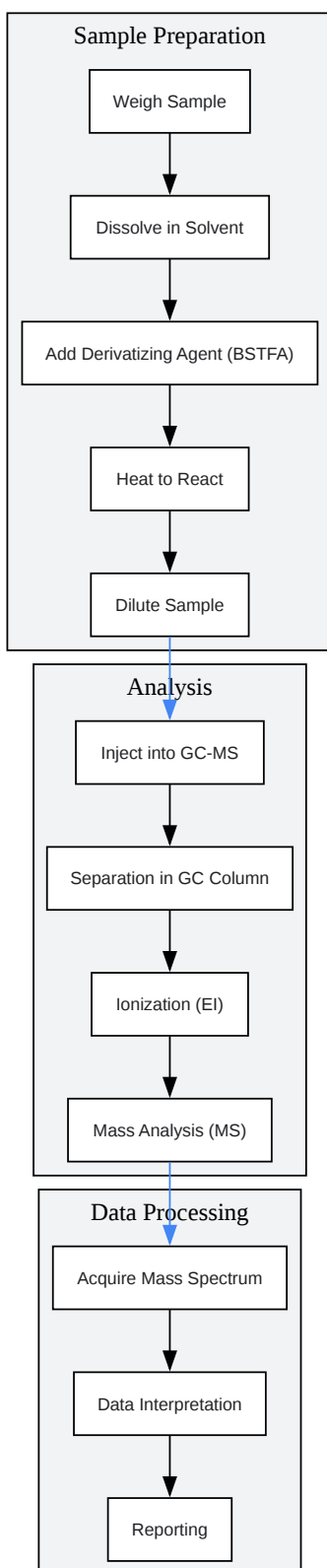
- Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A or equivalent
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or similar non-polar column
- Injection Volume: 1 μ L
- Injector Temperature: 250 $^{\circ}$ C
- Split Ratio: 20:1
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 100 $^{\circ}$ C, hold for 2 minutes
 - Ramp: 10 $^{\circ}$ C/min to 280 $^{\circ}$ C
 - Hold: 5 minutes at 280 $^{\circ}$ C
- MS Ion Source: Electron Ionization (EI) at 70 eV
- MS Quadrupole Temperature: 150 $^{\circ}$ C
- MS Source Temperature: 230 $^{\circ}$ C
- Scan Range: m/z 40-500

Experimental Workflow

The overall workflow for the GC-MS analysis of **2-Iodo-5-methylbenzoic acid** is depicted in the following diagram.



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Figure 2: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry analysis of **2-Iodo-5-methylbenzoic acid** by electron ionization provides a clear molecular ion and a predictable fragmentation pattern, which is invaluable for its identification and characterization. The provided GC-MS protocol, incorporating a necessary derivatization step, offers a reliable method for the analysis of this compound in complex matrices. This technical guide serves as a foundational resource for researchers and professionals engaged in the synthesis, quality control, and application of **2-Iodo-5-methylbenzoic acid**.

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References

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